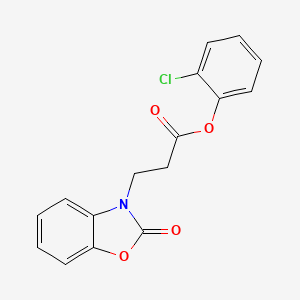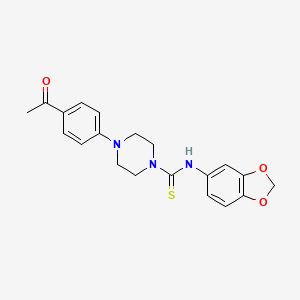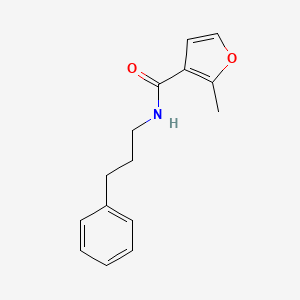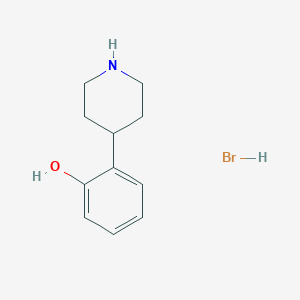![molecular formula C22H30N2O3 B4835323 2-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B4835323.png)
2-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4-methoxyphenol
説明
2-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4-methoxyphenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as HPPH and has been found to exhibit various biochemical and physiological effects, making it an attractive candidate for further exploration.
作用機序
The mechanism of action of HPPH involves the absorption of light energy by the photosensitizer, which then transfers this energy to molecular oxygen to produce reactive oxygen species. These reactive oxygen species can then cause damage to cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
HPPH has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, inhibition of angiogenesis (formation of new blood vessels), and modulation of the immune system.
実験室実験の利点と制限
HPPH has several advantages as a photosensitizer for PDT, including its high singlet oxygen quantum yield, good water solubility, and low dark toxicity. However, its limitations include its relatively low photostability and limited tissue penetration depth.
将来の方向性
There are several future directions for the study of HPPH, including:
1. Optimization of the synthesis method to improve the yield and purity of HPPH.
2. Exploration of the use of HPPH in combination with other therapies, such as chemotherapy and immunotherapy.
3. Investigation of the use of HPPH in the treatment of other diseases, such as bacterial infections and viral infections.
4. Development of new delivery systems for HPPH to improve its tissue penetration and targeting.
5. Further preclinical and clinical studies to assess the safety and efficacy of HPPH in humans.
In conclusion, HPPH is a promising compound that has shown potential for use in photodynamic therapy for the treatment of cancer. Further research is needed to fully explore its potential applications and to address its limitations.
科学的研究の応用
HPPH has been extensively studied for its potential applications in the field of photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species that can selectively kill cancer cells. HPPH has been found to be an effective photosensitizer in various preclinical studies, making it a promising candidate for further clinical trials.
特性
IUPAC Name |
2-[[3-(2-hydroxyethyl)-4-(2-phenylethyl)piperazin-1-yl]methyl]-4-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-27-21-7-8-22(26)19(15-21)16-23-12-13-24(20(17-23)10-14-25)11-9-18-5-3-2-4-6-18/h2-8,15,20,25-26H,9-14,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYAEFISFNIJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCN(C(C2)CCO)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
54 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783098 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(3-chlorophenyl)-3-methyl-4-quinolinecarboxamide](/img/structure/B4835242.png)
![ethyl 4-(cyclopropylmethyl)-1-[(2-methoxy-4-quinolinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4835248.png)
![3-(2-chlorophenyl)-6-[4-(diethylamino)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4835250.png)
![2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4835256.png)
![N-(4-chloro-2-fluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B4835272.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4835273.png)




![5-{5-chloro-2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4835314.png)
![1-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B4835320.png)

![ethyl 4,5-dimethyl-2-({[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4835330.png)